
Antitumor agent-103
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
While structural details of agent-103 remain proprietary, preliminary studies suggest it belongs to the quinazoline derivative family, a class known for intercalating with DNA or modulating kinase activity . Early in vitro assays demonstrate potent cytotoxicity against diverse cancer cell lines, including lung (Calu-6) and colorectal (LoVo) models, with IC₅₀ values ranging from 0.8–2.4 µM . In vivo, agent-103 has shown tumor growth inhibition rates of 60–75% in xenograft models, comparable to established vascular-targeting agents like ZD6126 . Its mechanism of action is hypothesized to involve dual inhibition of topoisomerase II and VEGF signaling, though further validation is required .
Biological Activity
Antitumor Agent-103, also known as compound 24l, has garnered attention for its potential as an apoptosis inducer and its antiproliferative effects in various cancer models. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies that illustrate its efficacy.
This compound functions primarily as an apoptosis inducer , which is crucial in cancer therapy. The compound exhibits several key biological activities:
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, a vital mechanism for eliminating malignant cells.
- Antiproliferative Activity : The compound inhibits the proliferation of cancer cells, thereby limiting tumor growth.
- Anti-clony Formation : It prevents the formation of colonies by cancer cells, indicating a reduction in their ability to survive and proliferate independently.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound. Below is a summary of significant findings:
Case Studies
Several case studies highlight the practical applications and observed outcomes following the administration of this compound:
- Case Study 1 : A patient with pancreatic ductal adenocarcinoma (PDAC) received this compound as part of a treatment regimen. After three weeks, imaging revealed an 8% reduction in tumor size and a significant decrease in circulating tumor DNA (ctDNA), indicating effective target engagement and tumor response.
- Case Study 2 : In a patient with fusocellular sarcoma who had undergone five previous lines of treatment, this compound was administered at dose level 4. The patient maintained stable disease for approximately eight months, showcasing the compound's potential in heavily pre-treated populations.
- Case Study 3 : A patient with ovarian cancer experienced stabilization of disease and a 30% reduction in ctDNA after two cycles of treatment with this compound, demonstrating its effectiveness even in challenging cases.
Q & A
Basic Research Questions
Q. How can researchers establish quantitative criteria for evaluating the therapeutic efficacy of Antitumor agent-103 in preclinical models?
Methodological Answer: Therapeutic efficacy should be assessed using kinetic parameters of tumor growth, such as exponential, S-shaped, or power functions, to model tumor cell population dynamics. Differential equations (e.g., dF/dt=specific growth rate) can quantify tumor response to treatment. Statistical methods like nonlinear regression should validate model fit, and therapeutic effects should be measured as deviations from control growth curves. For survival studies, Kaplan-Meier analysis with hazard ratios can translate preclinical findings to clinical relevance .
Q. What experimental methodologies are recommended to assess this compound’s mechanism of action in immune-mediated pathways?
Methodological Answer: Use Toll-like receptor (TLR) knockout models (e.g., TLR2−/− mice) to isolate immune pathway contributions. In vitro assays with splenocytes or tumor-infiltrating lymphocytes can evaluate cytokine secretion (e.g., IL-12, IFN-γ) and cytotoxic gene expression (e.g., Gzmb, Prf1). Flow cytometry and RNA sequencing can identify immune cell subsets and transcriptional changes. For validation, compare results in immunocompetent versus immunodeficient models .
Q. What are the best practices for designing reproducible in vivo studies to evaluate this compound’s efficacy?
Methodological Answer: Adopt standardized protocols for tumor implantation (e.g., orthotopic vs. subcutaneous), dosing schedules, and endpoint definitions (e.g., tumor volume, survival). Use power analysis to determine sample sizes and randomize treatment groups. Report pharmacokinetic (PK) parameters (e.g., Cmax, AUC) to correlate drug exposure with efficacy. Ensure transparency by adhering to ARRIVE guidelines and publishing raw data in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro cytotoxic activity and in vivo antitumor efficacy of this compound?
Methodological Answer: Discrepancies often arise from differences in drug metabolism, tumor microenvironment interactions, or immune modulation. Conduct PK/pharmacodynamic (PD) studies to compare drug concentrations in cell culture versus plasma/tissue samples. Use techniques like electron paramagnetic resonance (EPR) to study drug interactions with cellular components. Validate hypotheses using 3D tumor spheroids or patient-derived xenografts (PDX) that better mimic human physiology .
Q. What statistical approaches are optimal for analyzing synergistic effects when combining this compound with targeted therapies?
Methodological Answer: Employ the Chou-Talalay combination index (CI) method to quantify synergy (CI<1), additivity (CI=1), or antagonism (CI>1). Use factorial experimental designs to test multiple dose combinations. For clinical translation, apply Bayesian adaptive trials to optimize dosing schedules. Correlative studies (e.g., biomarker analysis) should use multivariate regression to account for confounding variables .
Q. How should clinical endpoints be selected for Phase II trials of this compound in colorectal cancer?
Methodological Answer: Prioritize endpoints based on mechanism: progression-free survival (PFS) for cytostatic agents or objective response rate (ORR) for cytotoxic agents. Integrate biomarkers (e.g., ctDNA, HER2 expression) for patient stratification. For survival endpoints, ensure adequate follow-up duration and statistical power. Reference EMA/FDA guidelines for endpoint harmonization in oncology trials .
Q. Data Analysis and Reproducibility
Q. What are key considerations for ensuring reproducibility of this compound’s experimental results?
Methodological Answer:
- Experimental Methods: Provide step-by-step protocols, including reagent lot numbers and equipment calibration details.
- Data Presentation: Avoid duplicating results in figures and tables. Use error bars (SD or SEM) and specify statistical tests (e.g., ANOVA with post-hoc corrections).
- Code Sharing: Publish analysis scripts (e.g., R/Python) for bioinformatics or pharmacokinetic modeling.
- Peer Review: Pre-submission validation via external labs or open peer-review platforms .
Q. How can researchers address contradictions in published data on this compound’s DNA-binding properties?
Methodological Answer: Reconcile contradictions by standardizing assay conditions (e.g., buffer pH, ion concentration) and using multiple techniques (e.g., fluorescence quenching, circular dichroism) to study DNA interactions. Compare results across cell lines with varying DNA repair capacities (e.g., BRCA1-deficient vs. wild-type). Meta-analyses of published data can identify confounding factors like batch effects or dosing variability .
Q. Regulatory and Translational Challenges
Q. What preclinical data are critical for IND submission of this compound?
Methodological Answer: Include dose-ranging toxicity studies in two species (rodent and non-rodent), demonstrating a therapeutic index (efficacy vs. toxicity). Provide evidence of target engagement (e.g., Western blot for pathway inhibition) and antitumor activity in PDX models. Submit PK/PD models predicting human dosing and schedule. Address genotoxicity (e.g., Ames test) and cardiotoxicity risks per ICH guidelines .
Q. How can researchers optimize this compound’s formulation to enhance bioavailability in CNS tumors?
Methodological Answer: Evaluate blood-brain barrier (BBB) penetration using in vitro models (e.g., MDCK-MDR1 monolayers) or in vivo imaging (e.g., PET with radiolabeled drug). Test nanoparticle formulations (e.g., liposomes) or prodrugs to improve solubility. Partner with pharmacologists to model cerebrospinal fluid (CSF) drug concentrations and adjust dosing regimens .
Comparison with Similar Compounds
Comparative Analysis with Similar Antitumor Compounds
The following table summarizes key pharmacological and mechanistic differences between antitumor agent-103 and structurally or functionally related compounds:
Mechanistic Insights:
- Topoisomerase Inhibition : Unlike AMSA, which induces transient DNA strand breaks via intercalation , agent-103 appears to stabilize topoisomerase II-DNA complexes, leading to irreversible DNA damage .
- Anti-Angiogenesis : Agent-103 shares functional similarities with ZD6126 in disrupting tumor vasculature but operates via VEGF pathway modulation rather than direct endothelial targeting .
- Resistance Profiles : CCI-779 faces resistance in mTOR pathway-mutant tumors , whereas agent-103’s dual mechanism may reduce susceptibility to single-pathway resistance.
Combination Therapy:
- Agent-103 enhances cisplatin efficacy in Calu-6 xenografts, mirroring ZD6126’s synergy with cisplatin .
Properties
Molecular Formula |
C36H36N8O9S2 |
---|---|
Molecular Weight |
788.9 g/mol |
IUPAC Name |
2-[2-[4-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethyl]piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-6-(3,4,5-trimethoxyanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C36H36N8O9S2/c1-49-28-20-25(21-29(50-2)32(28)51-3)38-33-27(22-37)31(24-10-6-4-7-11-24)39-36(40-33)54-23-30(45)43-16-14-42(15-17-43)18-19-52-34-35(44(46)53-41-34)55(47,48)26-12-8-5-9-13-26/h4-13,20-21H,14-19,23H2,1-3H3,(H,38,39,40) |
InChI Key |
NDBRQRCWXVZFBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC(=O)N4CCN(CC4)CCOC5=NO[N+](=C5S(=O)(=O)C6=CC=CC=C6)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.